molecular formula C8H9O2P B14664552 2-Ethyl-2H-1,3,2-benzodioxaphosphole CAS No. 42451-42-3

2-Ethyl-2H-1,3,2-benzodioxaphosphole

Katalognummer: B14664552
CAS-Nummer: 42451-42-3
Molekulargewicht: 168.13 g/mol
InChI-Schlüssel: BJMPLMXKXACBMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2H-1,3,2-benzodioxaphosphole is an organophosphorus compound characterized by a benzodioxaphosphole ring structure with an ethyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H-1,3,2-benzodioxaphosphole typically involves the cyclocondensation reaction of 2,3-dihydroxy ethyl benzoate with aryl phosphorodichloridates. This reaction is carried out under heating and stirring conditions in a dry toluene-tetrahydrofuran solvent mixture in the presence of triethylamine . The reaction yields ethyl 2-(4-substituted phenoxy)-1,3,2-benzodioxaphosphole-4-carboxylate-2, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphospholes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2H-1,3,2-benzodioxaphosphole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethyl-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Ethyl-2H-1,3,2-benzodioxaphosphole include:

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other benzodioxaphosphole derivatives and contributes to its specific chemical and biological properties.

Eigenschaften

CAS-Nummer

42451-42-3

Molekularformel

C8H9O2P

Molekulargewicht

168.13 g/mol

IUPAC-Name

2-ethyl-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C8H9O2P/c1-2-11-9-7-5-3-4-6-8(7)10-11/h3-6H,2H2,1H3

InChI-Schlüssel

BJMPLMXKXACBMM-UHFFFAOYSA-N

Kanonische SMILES

CCP1OC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.